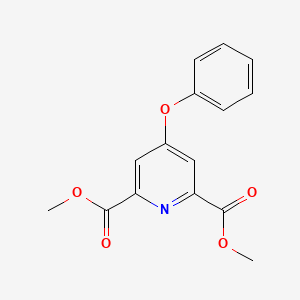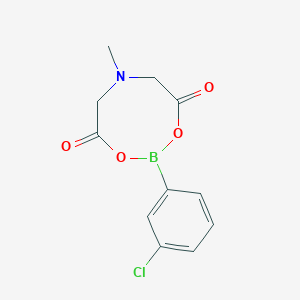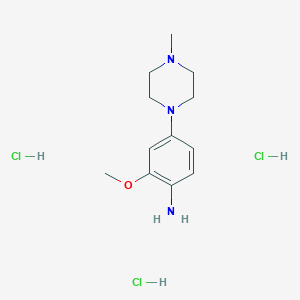
Dimethyl 4-phenoxypyridine-2,6-dicarboxylate
Vue d'ensemble
Description
Dimethyl 4-phenoxypyridine-2,6-dicarboxylate (DMPD) is a dicarboxylic acid derivative of 4-phenoxypyridine, which is a heterocyclic aromatic molecule. DMPD is a versatile and useful synthetic intermediate for organic synthesis, and has been found to have a wide range of applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. It is also known to be a potent inhibitor of the enzyme, cytochrome P450 2C9 (CYP2C9).
Applications De Recherche Scientifique
Synthesis of Novel Carboxylic Esters
Dimethyl 3-amino-4-(p-tolyloxy)-[1, 1′-biaryl]-2, 6-dicarboxylate, a novel carboxylic ester, was synthesized starting from a one-pot multicomponent reaction. The synthesis involved the use of phenol, malononitrile, and aldehyde in the presence of ZnO2/water-methanol system under reflux. The study highlighted the effects of catalyst systems and temperature, providing spectral characterizations (IR, 1HNMR, mass spectral characterizations) and exploring antimicrobial applications of the synthesized molecules (Brahmayya et al., 2015).
Synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic Acid
A detailed synthesis procedure for 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid was reported. It involved the preparation of diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate through Hantzsch reaction, followed by aromatization and hydrolyzation processes, highlighting the yield percentages at each step (Li Gong-chun, 2013).
Applications in Solar Energy and Material Synthesis
Copper-Based Dye Sensitized Solar Cells (DSCs)
Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids were synthesized for incorporation into copper-based dye-sensitized solar cells. The study detailed the synthesis approaches for these ligands bearing carboxylic acid substituents and discussed the structures of various intermediates and complexes. Preliminary studies of the dye-sensitized solar cells with these complexes were also reported, highlighting the role of hydrogen bonding and pi-stacking interactions in determining solid-state packing (Constable et al., 2009).
Synthesis of Bifunctional Lanthanide Chelators
A scalable synthesis of 4-carbomethoxy-6,6′-dimethyl-2,2′-bipyridine was described, based on the application of modified Negishi cross-coupling conditions. This compound was a crucial building block for preparing dissymmetrically 6,6′-trisubstituted-2,2′-bipyridines and bifunctional lanthanide chelators. The study emphasized the potential use of these chelators in the field of luminophoric biolabels (Havas et al., 2007).
Photoluminescence and Coordination Chemistry
Metal(II) Coordination Polymers
2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid (H2mppdc, H2L) was employed in coordination chemistry to assemble metal-organic coordination polymers. The study presented the crystal structures of Zn and Co compounds, their 1D and 3D polymeric structures, and discussed the occurrence of interesting disorders in the crystal lattice. Solid-state H2L and the Zn compound exhibited photoluminescence at room temperature (Kun-Lin Huang, 2008).
Propriétés
IUPAC Name |
dimethyl 4-phenoxypyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-19-14(17)12-8-11(9-13(16-12)15(18)20-2)21-10-6-4-3-5-7-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTBUUZSZNJTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-phenoxypyridine-2,6-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene](/img/structure/B1459658.png)






![methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1459668.png)
![Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate](/img/structure/B1459669.png)